molecular formula C13H10INO B1392137 2-(4-Iodobenzoyl)-3-methylpyridine CAS No. 1187171-16-9

2-(4-Iodobenzoyl)-3-methylpyridine

Cat. No.: B1392137
CAS No.: 1187171-16-9
M. Wt: 323.13 g/mol
InChI Key: ZRYIKFJPHLJBOP-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)-3-methylpyridine is a heteroaromatic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a 4-iodobenzoyl group at the 2-position. The presence of iodine enhances molecular weight (e.g., 309.149 g/mol for the analogous compound) and may lower solubility in polar solvents compared to non-halogenated derivatives .

Properties

IUPAC Name

(4-iodophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIKFJPHLJBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)-3-methylpyridine typically involves the reaction of 2-iodopyridine with 4-iodobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon bond between the pyridine and the benzoyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodobenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Oxidizing and Reducing Agents: Used to carry out oxidation and reduction reactions.

Major Products Formed:

    Substituted Derivatives: Formed through substitution reactions.

    Oxides and Reduced Products: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

2-(4-Iodobenzoyl)-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Chlorinated derivatives exhibit higher melting points (268–287°C), likely due to stronger halogen-based intermolecular interactions .

Pyridine Ring Substitution Patterns

Variations in pyridine ring substituents influence electronic properties and reactivity:

Compound Pyridine Substitution Key Reactivity/Applications Reference
This compound 3-methyl Stabilizes BF₂ complexes in fluorescent dyes
2-(2-Methoxyphenyl)-3-methylpyridine 3-methyl pH-triggered unidirectional molecular switching
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine 4-chloro, 6-methoxy Forms heterocyclic adducts via triazole linkages

Key Observations :

  • Functional Group Compatibility : Methoxy or ethoxy groups (e.g., in I-6473) improve solubility but reduce electrophilicity at the pyridine nitrogen .

Key Observations :

  • Iodinated derivatives often require specialized catalysts (e.g., Pd) for efficient coupling, whereas chlorinated analogs form via simpler condensations .

Biological Activity

2-(4-Iodobenzoyl)-3-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C_{12}H_{10}N_{2}O
  • CAS Number : 1187165-51-0
  • Appearance : Yellow crystalline powder

The compound features a pyridine ring substituted with an iodobenzoyl group, which is significant for its biological activity.

Target Enzymes

This compound is hypothesized to interact with various enzymes, notably xanthine oxidase. This interaction can inhibit the enzyme's activity, leading to a reduction in serum uric acid levels, which is beneficial in conditions such as gout.

Biochemical Pathways

  • Purine Metabolism : By inhibiting xanthine oxidase, the compound affects the conversion of hypoxanthine to xanthine and subsequently to uric acid.
  • Oxidative Stress Response : The compound may modulate oxidative stress by interacting with enzymes that regulate oxidative damage, potentially decreasing oxidative stress markers and enhancing antioxidant levels .

Antioxidant Properties

Research indicates that this compound can enhance wound healing by reducing lipid peroxidation and increasing antioxidant capacity in various cell types. This effect is mediated through modulation of cell signaling pathways and gene expression.

Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. It influences processes related to apoptosis and cell cycle regulation. Specific IC50 values are still under investigation, but initial findings indicate promising potential against various cancer models.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Xanthine Oxidase InhibitionReduces serum uric acid levels
Antioxidant EffectsEnhances wound healing; reduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Xanthine Oxidase Inhibition :
    • A study confirmed the structural similarity of this compound to febuxostat, a known xanthine oxidase inhibitor, suggesting its potential use in managing gout.
  • Antioxidant Effects :
    • Research demonstrated that this compound could significantly reduce oxidative stress markers in vitro, indicating its utility in therapeutic applications aimed at enhancing cellular repair mechanisms .
  • Cytotoxicity in Cancer Cells :
    • Investigations into its effects on various cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis, paving the way for further studies on its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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